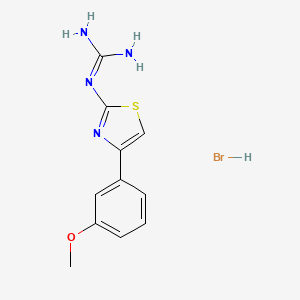
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide is a chemical compound known for its significant biological activities. It is a derivative of thiazole and guanidine, and it has been studied for its potential therapeutic applications, particularly in the treatment of ulcers .
準備方法
The synthesis of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves several stepsThe final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
科学的研究の応用
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide has been extensively studied for its scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of gastric ulcers.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves its interaction with specific molecular targets. It acts as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which is an enzyme responsible for the secretion of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers .
類似化合物との比較
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide can be compared with other similar compounds, such as:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(4-(Chloromethyl)thiazol-2-yl)guanidine Hydrochloride: This compound has a chloromethyl group instead of a methoxy group, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and therapeutic potential.
特性
分子式 |
C11H13BrN4OS |
|---|---|
分子量 |
329.22 g/mol |
IUPAC名 |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
InChI |
InChI=1S/C11H12N4OS.BrH/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13;/h2-6H,1H3,(H4,12,13,14,15);1H |
InChIキー |
UTVXUDYQICKJCT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


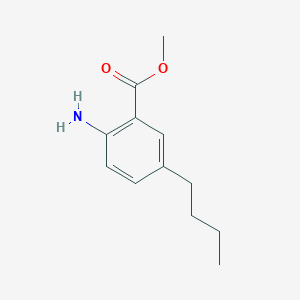
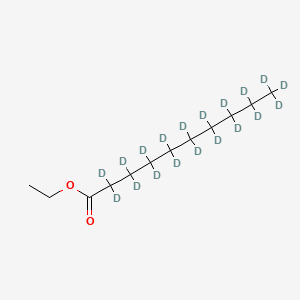
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)


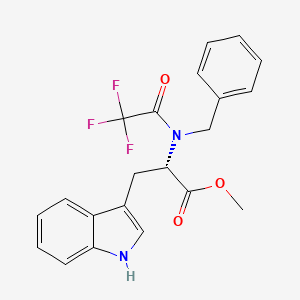

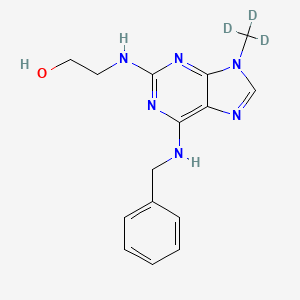
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
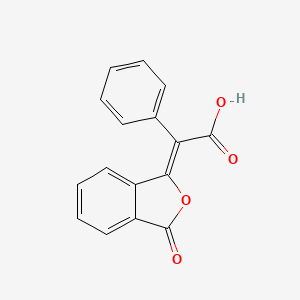
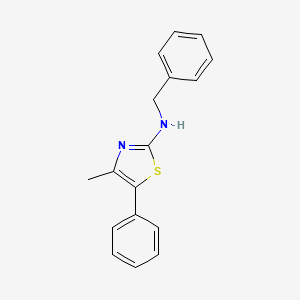
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
